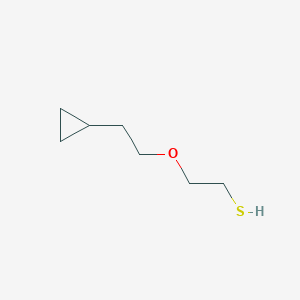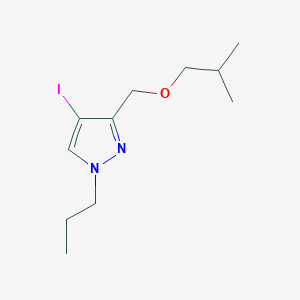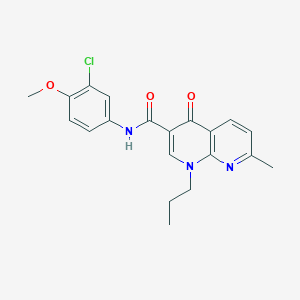
2-(2-Cyclopropylethoxy)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Cyclopropylethoxy)ethanethiol” is a chemical compound with the molecular formula C7H14OS and a molecular weight of 146.25 . It belongs to the class of compounds known as thiols or mercaptans , which are sulfur analogs of alcohols. The compound contains an SH functional group, referred to as a mercapto group .
Molecular Structure Analysis
The InChI code for “2-(2-Cyclopropylethoxy)ethanethiol” is 1S/C7H14OS/c9-6-5-8-4-3-7-1-2-7/h7,9H,1-6H2 . This indicates the presence of a cyclopropyl group, an ethoxy group, and a thiol group in the molecule.Chemical Reactions Analysis
Thiols, including “2-(2-Cyclopropylethoxy)ethanethiol”, can undergo a variety of chemical reactions. For instance, they can react with alkyl halides to form disulfides . They can also participate in base-catalyzed thiol-Michael reactions .Scientific Research Applications
Polymer Synthesis and Drug Delivery
A study by Bouchemal et al. (2004) explored the synthesis of polyurethane and poly(ether urethane) nanocapsules using interfacial polycondensation combined with spontaneous emulsification. This technique is crucial for drug delivery systems, particularly for encapsulating sensitive substances like alpha-tocopherol, a strong antioxidant used in medical and cosmetic applications (Bouchemal et al., 2004).
Sol-Gel Polymerization and Silsesquioxane Polymers
Loy et al. (1999) investigated the acid-catalyzed sol-gel polymerization of α,ω-bis(triethoxysilyl)alkanes, leading to cyclic structures incorporated into network silsesquioxane polymers. This research is significant for developing materials with specific structural and chemical properties (Loy et al., 1999).
Adsorption of Volatile Organic Compounds
Da̧browski et al. (2007) studied ethylene and phenylene bridged polysilsesquioxanes functionalized with amine and thiol groups. These materials showed considerable affinity for adsorbing several organic compounds from the gas phase, demonstrating potential for environmental applications in controlling organic contaminants (Da̧browski et al., 2007).
Marine Natural Product Synthesis
Armbrust et al. (2015) presented a study on rhodium-catalyzed endo-selective epoxide-opening cascades. This method is pivotal for synthesizing marine ladder polyether natural products, highlighting its importance in natural product chemistry and pharmaceutical research (Armbrust et al., 2015).
Green Polymer Chemistry
Rosenthal et al. (2012) reported on the synthesis of disulfide polymers via oxidation of 2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol. This study is notable for its environmentally friendly approach to polymer chemistry, highlighting the potential of using benign systems for polymer synthesis (Rosenthal et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(2-cyclopropylethoxy)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c9-6-5-8-4-3-7-1-2-7/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXDOHFUPMVTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2832530.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2832536.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2832537.png)
![2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol](/img/structure/B2832538.png)


![4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2832542.png)
![N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2832543.png)
![1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2832545.png)
![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2832546.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2832549.png)
